molecular formula C7H14ClNO3 B6269317 rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis CAS No. 1807914-39-1

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis

Cat. No.: B6269317
CAS No.: 1807914-39-1
M. Wt: 195.64 g/mol
InChI Key: MMUZHRYXGJOWPH-GEMLJDPKSA-N
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Description

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.

    Methylation: The next step involves the methylation of the morpholine ring at the 6-position. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Esterification: The carboxylate group is introduced through an esterification reaction. This involves reacting the morpholine derivative with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a catalyst such as sulfuric acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    rac-methyl (2R,6R)-6-methylpiperidine-2-carboxylate hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride: Similar structure with an ethyl group instead of a methyl group.

    rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride: Contains an aminomethyl group and an oxane ring.

Uniqueness

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and the presence of a morpholine ring. This gives it distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

1807914-39-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2S,6S)-6-methylmorpholine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

MMUZHRYXGJOWPH-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](O1)C(=O)OC.Cl

Canonical SMILES

CC1CNCC(O1)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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